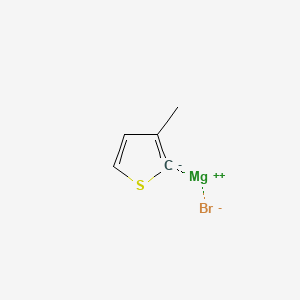

3-Methyl-2-thienylmagnesium bromide

Description

Contextualization of Thiophene (B33073) Derivatives in Chemical Science

Thiophene and its derivatives are a class of heterocyclic compounds that hold a privileged position in chemical science, particularly in medicinal chemistry and materials science. nih.govrsc.org The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a key structural motif found in numerous biologically active molecules. researchgate.neteprajournals.com In fact, the thiophene moiety is ranked fourth in the U.S. FDA's approval of small drug molecules, with numerous approved drugs incorporating this ring system across various pharmacological classes. nih.govrsc.org

The versatility of thiophene derivatives stems from their diverse biological attributes, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. nih.govresearchgate.net Well-known drugs such as the antiplatelet agent clopidogrel, the antipsychotic olanzapine (B1677200), and the anti-inflammatory drug tiaprofenic acid all feature a thiophene core, underscoring the scaffold's importance in drug discovery. nih.govresearchgate.net Beyond pharmaceuticals, thiophene derivatives are utilized as organic semiconductors, in organic light-emitting diodes (OLEDs), and as corrosion inhibitors. nih.goveprajournals.com The unique electronic properties and reactivity of the thiophene ring make it a valuable building block for synthetic chemists. eprajournals.com

Fundamental Principles and Evolution of Grignard Reagent Chemistry

Discovered by Victor Grignard in 1900, a discovery that earned him the Nobel Prize in Chemistry in 1912, Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where R is an organic group and X is a halogen. acs.org These reagents are fundamental tools in organic synthesis, primarily for the formation of carbon-carbon bonds. nih.gov They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

The reactivity of Grignard reagents is characterized by the nucleophilic nature of the carbon atom bonded to magnesium. They readily react with electrophilic centers, most notably the carbonyl group of aldehydes, ketones, and esters, to form new carbon-carbon bonds. numberanalytics.com This classical Grignard reaction is a cornerstone of synthetic organic chemistry. acs.org

The field of Grignard chemistry has evolved significantly since its inception. Modern advancements include the development of new techniques and reaction conditions to improve selectivity and functional group tolerance. numberanalytics.com The use of different solvents, such as toluene (B28343) or ionic liquids, can significantly impact the reaction outcome. numberanalytics.com Furthermore, the combination of Grignard reagents with transition metal catalysts has opened up new avenues for cross-coupling reactions, enabling the synthesis of complex molecules with high efficiency. acs.orgnumberanalytics.com Recent research also focuses on the development of flow chemistry for Grignard reactions and their application in asymmetric synthesis to create chiral molecules. numberanalytics.com

Specific Research Significance of Thienylmagnesium Halides

Thienylmagnesium halides, such as 3-Methyl-2-thienylmagnesium bromide, are a specific class of Grignard reagents that have garnered significant research interest due to their utility in introducing the thiophene moiety into organic molecules. Their primary significance lies in their application as nucleophiles in transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, including the Suzuki-Miyaura, Negishi, and Kumada couplings, are powerful methods for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. researchgate.netlibretexts.org

The use of thienylmagnesium halides allows for the direct formation of carbon-carbon bonds between a thiophene ring and another aromatic or vinyl group. For instance, palladium- or nickel-catalyzed cross-coupling reactions of thienylmagnesium chlorides with iodo- or bromoarenes are effective methods for synthesizing thienyl-substituted aromatic compounds. researchgate.net Iron complexes are also emerging as cheaper and less toxic alternatives to palladium and nickel for catalyzing these coupling reactions. acs.orgnii.ac.jp The ability to functionalize specific positions on the thiophene ring by choosing the appropriate starting halide makes these reagents highly versatile for building complex molecular architectures.

Overview of Current Research Landscape on this compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more complex molecules. It is commercially available as a solution in tetrahydrofuran (THF), indicating its utility in standard laboratory synthesis. sigmaaldrich.com

The research landscape can be inferred from its structure and reactivity as a Grignard reagent. Key areas of investigation likely include:

Cross-Coupling Reactions: A major focus is its use in palladium-, nickel-, or iron-catalyzed cross-coupling reactions to introduce the 3-methyl-2-thienyl group onto various organic scaffolds. nih.govnii.ac.jp This is particularly relevant for the synthesis of novel pharmaceutical candidates and materials with specific electronic properties. The presence of the methyl group can influence the electronic properties and steric hindrance of the resulting coupled products.

Reaction with Carbonyls: As a Grignard reagent, it is used in reactions with aldehydes, ketones, and esters to form secondary and tertiary alcohols containing the 3-methyl-2-thienyl moiety. These alcohol products can then be further transformed into other functional groups.

Synthesis of Novel Heterocycles: It can serve as a building block for the synthesis of more complex, fused heterocyclic systems containing the thiophene ring.

The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₅BrMgS |

| Molecular Weight | 201.37 g/mol |

| Appearance | Solution in THF |

| Concentration | Typically 0.5 M in THF |

| Boiling Point | 65 °C (of THF solvent) |

| Density | 0.951 g/mL at 25 °C |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

The following table lists some of the reactions where this compound can be used.

| Reaction Type | Reactant | Product Type |

| Grignard Reaction | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Grignard Reaction | Ester | Tertiary Alcohol |

| Cross-Coupling | Aryl/Vinyl Halide | Substituted Thiophene |

Table 2: Synthetic Applications of this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;3-methyl-2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5S.BrH.Mg/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHJYNUUBPNZRX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]SC=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539718 | |

| Record name | Magnesium bromide 3-methylthiophen-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95184-07-9 | |

| Record name | Magnesium bromide 3-methylthiophen-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Methyl 2 Thienylmagnesium Bromide

Direct Grignard Formation from 2-Bromo-3-methylthiophene (B51420)

The most conventional approach to preparing 3-Methyl-2-thienylmagnesium bromide is through the direct reaction of 2-bromo-3-methylthiophene with magnesium metal. byjus.comaskfilo.com This oxidative insertion of magnesium into the carbon-bromine bond is a fundamental method for generating Grignard reagents. adichemistry.com However, the reactivity of aryl and heteroaryl halides like 2-bromo-3-methylthiophene can be sluggish compared to their alkyl counterparts, necessitating careful optimization of reaction parameters. researchgate.netresearchgate.net

The successful formation of this compound is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and the use of chemical or physical activation methods.

Solvents: Ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species through coordination. adichemistry.comgoogle.com

Tetrahydrofuran (B95107) (THF): THF is a highly effective and commonly used solvent for preparing aryl and heteroaryl Grignard reagents due to its excellent solvating properties. adichemistry.combyjus.com It is often the solvent of choice for less reactive bromides. adichemistry.com Commercially available solutions of this compound are typically offered in THF. hymasynthesis.comsigmaaldrich.com

Diethyl ether (Et₂O): While a standard solvent for many Grignard reactions, diethyl ether may be less effective for more challenging substrates like 2-bromo-3-methylthiophene without appropriate activation. libretexts.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF): Considered a "greener" alternative to THF, 2-MeTHF, which can be derived from renewable resources, has demonstrated performance equal to or superior to THF in many Grignard reactions. rsc.org It offers advantages such as a lower tendency to form peroxides and immiscibility with water, which can simplify work-up procedures. rsc.org

Cyclopentyl methyl ether (CPME): CPME is another alternative solvent promoted for its favorable safety and environmental profile, including resistance to peroxide formation and the formation of an azeotrope with water to aid in drying. rsc.org However, for some aryl Grignard reactions, its performance has been found to be inferior to THF and 2-MeTHF without specific initiators. rsc.org

Temperature: Temperature control is a critical factor. numberanalytics.com Initiation of the reaction may require gentle warming. libretexts.org Once the reaction begins, it is often exothermic, and cooling may be necessary to maintain a steady rate and prevent side reactions, such as Wurtz coupling. rsc.orgyoutube.com For challenging substrates, the reaction is typically run at the reflux temperature of the solvent to ensure completion. acs.org

Additives and Activation: The inertness of 2-bromo-3-methylthiophene often necessitates the use of additives to facilitate the reaction. researchgate.net

Iodine and 1,2-Dibromoethane (B42909): Small amounts of iodine or 1,2-dibromoethane are commonly used to activate the magnesium surface. adichemistry.comyoutube.com These reagents react with the magnesium to etch the passivating oxide layer, exposing fresh, reactive metal. youtube.com

Lithium Chloride (LiCl): The addition of lithium chloride has been shown to be particularly effective in accelerating the formation of the Grignard reagent from the relatively inactive 3-bromo-2-methylthiophene. researchgate.net The resulting RMgX·LiCl complex, often termed a "Turbo-Grignard" reagent, exhibits enhanced reactivity and solubility. vander-lingen.nlbohrium.com This additive allows the reaction to proceed efficiently with standard magnesium turnings, providing a convenient and scalable method. researchgate.netresearchgate.net The use of LiCl can significantly improve yields and reaction rates for difficult Br-Mg exchange reactions. clockss.org

Table 1: Optimization of Direct Grignard Formation

| Parameter | Options | Rationale/Effect | Citation(s) |

|---|---|---|---|

| Solvent | THF, Diethyl Ether, 2-MeTHF, CPME | Solubilizes and stabilizes the Grignard reagent. THF and 2-MeTHF are generally superior for heteroaryl bromides. | adichemistry.comrsc.org |

| Temperature | Ambient to Reflux | Initiation may require heat; the reaction is exothermic and may need cooling to control. | libretexts.orgnumberanalytics.com |

| Activation | Iodine, 1,2-Dibromoethane | Removes the passivating MgO layer from the magnesium surface. | adichemistry.comyoutube.com |

| Additive | Lithium Chloride (LiCl) | Accelerates reaction of inactive bromides, increases reagent solubility and reactivity. | researchgate.netvander-lingen.nlclockss.org |

The formation of a Grignard reagent from an aryl halide like 2-bromo-3-methylthiophene is widely understood to proceed through a radical mechanism initiated at the surface of the magnesium metal. byjus.comiitk.ac.in The process begins with a single-electron transfer (SET) from the magnesium metal to the aryl halide. iitk.ac.in

This electron transfer results in the formation of a radical anion, which then fragments to produce an aryl radical and a bromide ion. acs.org The newly formed 3-methyl-2-thienyl radical can then react with the magnesium surface (or an active magnesium species) to form the final organomagnesium product, this compound. iitk.ac.inacs.org The entire process occurs on the magnesium surface, which is why the surface area and activation of the metal are so critical for the reaction's success. byjus.com There is evidence for the formation of radical intermediates in the synthesis of aryl Grignard reagents, and this pathway is considered dominant over a dianionic mechanism. acs.org

Translating the synthesis of this compound from the laboratory to an industrial scale introduces several challenges.

Initiation: Ensuring reliable and safe initiation on a large scale can be difficult. The induction period, a common feature of Grignard reactions, is less predictable in large reactors. The use of activators like LiCl can make initiation more consistent and controllable. researchgate.net

Heat Management: The exothermic nature of the Grignard formation requires an efficient heat removal system to prevent thermal runaways, which could lead to dangerous side reactions and solvent boiling. youtube.com

Reagent Purity and Handling: All reagents and solvents must be scrupulously dry, as Grignard reagents are readily destroyed by water. libretexts.org Handling large quantities of magnesium metal and ethereal solvents also presents significant safety considerations related to flammability.

Process Scalability: The finding that LiCl accelerates the reaction with standard magnesium makes the process potentially more scalable, avoiding the need for highly reactive and expensive Rieke magnesium, which is prepared by reducing MgCl₂ with lithium metal. adichemistry.comresearchgate.net

Transmetallation Strategies for Precursor Synthesis

Transmetallation offers an alternative route to this compound, often providing higher functional group tolerance and milder reaction conditions compared to direct formation. clockss.orgharvard.edu These methods typically involve the initial preparation of a more reactive organometallic species, which then undergoes a metal-exchange reaction with a magnesium salt.

A well-established transmetallation strategy involves the preparation of an organolithium intermediate, which is subsequently converted to the Grignard reagent. adichemistry.com For the synthesis of this compound, this involves a two-step process:

Halogen-Lithium Exchange: 2-Lithio-3-methylthiophene is generated by treating 2-bromo-3-methylthiophene with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. researchgate.net This exchange is generally very fast and clean.

Transmetallation: The resulting 2-Lithio-3-methylthiophene solution is then treated with a magnesium salt, such as anhydrous magnesium bromide (MgBr₂), to afford the desired this compound. adichemistry.com

This method is particularly useful when the direct Grignard formation is problematic or when the starting material contains functional groups that are incompatible with the conditions of direct magnesium insertion. researchgate.net

Another powerful transmetallation technique is the halogen-magnesium exchange, where a less stable Grignard reagent is used to form a more stable one. harvard.edu For instance, reacting 2-bromo-3-methylthiophene with a readily available Grignard reagent like isopropylmagnesium chloride (iPrMgCl), often complexed with LiCl, can efficiently yield this compound. clockss.orgrsc.org This exchange reaction is an equilibrium process, driven by the relative stability of the organometallic species involved. harvard.edu

Table 2: Comparison of Synthetic Routes

| Feature | Direct Grignard Formation | Transmetallation (via Organolithium) |

|---|---|---|

| Precursor | 2-Bromo-3-methylthiophene | 2-Bromo-3-methylthiophene |

| Key Reagents | Mg metal, LiCl (optional) | n-BuLi, MgBr₂ |

| Typical Conditions | Reflux in THF | Low temperature (-78 °C), then warming |

| Advantages | Atom economical, fewer steps | Fast, clean, high functional group tolerance |

| Disadvantages | Can be difficult to initiate, sensitive to impurities, potentially lower yields for inactive halides | Requires cryogenic temperatures, uses stoichiometric strong base |

While less common for this specific compound, a boron-to-magnesium exchange represents another sophisticated transmetallation strategy. This method would involve the initial synthesis of a thiophene (B33073) boronic acid or boronic ester derivative. This precursor could then undergo a transmetallation reaction with a suitable organomagnesium reagent.

The general sequence would be:

Borylation: Formation of 2-boronyl-3-methylthiophene, for example, through a palladium-catalyzed Miyaura borylation of 2-bromo-3-methylthiophene with a diboron (B99234) reagent like bis(pinacolato)diboron.

Boron-Magnesium Exchange: The resulting boronic ester would then be treated with a Grignard reagent, such as an alkylmagnesium halide. This exchange would yield the desired this compound.

This methodology offers access to organomagnesium compounds from precursors that are often more stable and easier to handle than the corresponding organohalides or organolithiums, expanding the toolkit for synthetic chemists.

Advanced Synthetic Techniques

Modern synthetic chemistry seeks to enhance reaction efficiency, safety, and environmental compatibility. For the preparation of organometallic reagents like this compound, this has led to the development of innovative approaches that offer superior control over reaction parameters compared to traditional batch methods.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of Grignard reagents, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.netvapourtec.com This methodology involves pumping the reactant solution through a reactor, often a packed-bed column containing magnesium metal, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. researchgate.netvapourtec.com The superior heat and mass transfer in flow reactors mitigates the risks associated with the highly exothermic nature of Grignard reagent formation. vapourtec.com

Research into the continuous flow synthesis of related compounds, such as 2-thienylmagnesium bromide, provides valuable insights into the potential application of this technique for this compound. A study on the selectivity of Grignard reagent formation demonstrated the successful synthesis of 2-thienylmagnesium bromide in a continuous lab-scale reactor. chemrxiv.org The process achieved high conversion and selectivity, highlighting the robustness of flow chemistry for preparing thienyl-based Grignard reagents. chemrxiv.org

The setup for such a synthesis typically involves a pump to introduce a solution of the corresponding aryl bromide (e.g., 2-bromothiophene) in a suitable solvent like tetrahydrofuran (THF) into a column packed with magnesium turnings. vapourtec.comchemrxiv.org The continuous process allows for the in-situ generation and immediate use of the Grignard reagent in subsequent reactions, which is particularly advantageous for unstable intermediates. researchgate.net

| Scale | Pump Type | Conversion (%) | Selectivity (Grignard Reagent, %) | Selectivity (Wurtz Coupling, %) |

|---|---|---|---|---|

| Semi-batch lab scale | Syringe pump | 100 | 97 | 1 |

| Continuous lab scale | Syringe pump | 100 | 96 | 2 |

The data indicates that continuous flow synthesis provides comparable selectivity to semi-batch processes for thienyl Grignard reagents, with the added benefits of enhanced safety and control. chemrxiv.org The slight increase in the Wurtz coupling byproduct in the continuous setup could likely be optimized by adjusting flow rates and reactor design.

Mechanochemistry, specifically ball milling, offers a solvent-free and often air-tolerant alternative for the synthesis of Grignard reagents. nih.govorganic-chemistry.org This technique utilizes mechanical force to initiate chemical reactions between solid reactants. researchgate.net The preparation of various aryl and alkyl Grignard reagents has been successfully demonstrated using this method, which avoids the need for large quantities of dry organic solvents, thus presenting a greener and more economical option. nih.govorganic-chemistry.org

The general procedure for the mechanochemical synthesis of a Grignard reagent involves milling the organic halide with magnesium metal in a stainless-steel jar containing a milling ball. nih.gov Small amounts of a liquid additive, such as tetrahydrofuran (THF), can be added to facilitate the reaction. nih.gov The mechanical energy from the milling process activates the magnesium surface and promotes the insertion of magnesium into the carbon-halogen bond. researchgate.net

While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the successful application of this method to a wide range of aryl bromides strongly suggests its feasibility. nih.gov Research has shown that even poorly soluble solid aryl halides can be converted to their corresponding Grignard reagents using a high-temperature ball-milling technique. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Apparatus | Ball mill with stainless-steel jar and ball |

| Reactants | Aryl halide, Magnesium metal |

| Additive | Small amount of THF or other ether |

| Atmosphere | Can be performed in air |

| Temperature | Room temperature or elevated for less reactive halides |

The key advantages of this approach include operational simplicity, reduced solvent waste, and the ability to conduct reactions in the presence of air, which circumvents the need for stringent inert atmosphere techniques typically associated with Grignard reactions. nih.govorganic-chemistry.org The resulting Grignard reagent is often obtained as a paste, which can be directly used in subsequent reactions. nih.gov

Reactivity Profiles and Mechanistic Studies of 3 Methyl 2 Thienylmagnesium Bromide

Nucleophilic Addition Reactions to Carbonyl and Related Electrophiles

The carbon-magnesium bond in 3-Methyl-2-thienylmagnesium bromide is highly polarized, with the carbon atom bearing a partial negative charge, rendering it strongly nucleophilic. This allows it to readily attack the electrophilic carbon of carbonyl groups and related functional groups.

The addition of Grignard reagents to aldehydes and ketones is a fundamental method for the synthesis of alcohols. youtube.comfiveable.me The reaction proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the corresponding alcohol.

The reaction of this compound with aldehydes is expected to produce secondary alcohols, while its reaction with ketones would yield tertiary alcohols. For instance, the reaction with formaldehyde (B43269) would lead to the formation of (3-methylthiophen-2-yl)methanol, a primary alcohol. While specific studies detailing the scope and selectivity of this compound with a wide array of aldehydes and ketones are not extensively documented in readily available literature, the general principles of Grignard additions apply. The steric hindrance on both the Grignard reagent and the carbonyl compound can influence the reaction rate and yield.

A related reaction involves the formylation of a thienyl Grignard reagent using an amide like N,N-dimethylformamide (DMF), which after hydrolysis yields an aldehyde. researchgate.net Another relevant example is the carboxylation of a thienyl Grignard reagent, formed from 2,4-dibromo-3-methylthiophene, with carbon dioxide (CO2) to produce 4-bromo-3-methyl-2-thiophenecarboxylic acid. nih.gov

Table 1: General Products from the Reaction of this compound with Aldehydes and Ketones

| Electrophile | Intermediate Product (Alkoxide) | Final Product (Alcohol) | Product Class |

| Formaldehyde | (3-Methylthiophen-2-yl)methoxymagnesium bromide | (3-Methylthiophen-2-yl)methanol | Primary Alcohol |

| Aldehyde (RCHO) | (3-Methylthiophen-2-yl)(R)CH-OMgBr | 1-(3-Methylthiophen-2-yl)alkan-1-ol | Secondary Alcohol |

| Ketone (R'COR'') | (3-Methylthiophen-2-yl)(R')(R'')C-OMgBr | 2-(3-Methylthiophen-2-yl)alkan-2-ol | Tertiary Alcohol |

This table represents the expected products based on general Grignard reactivity.

The reaction of Grignard reagents with carboxylic acid derivatives such as esters, amides, and acid chlorides is also a common synthetic transformation. Acid chlorides are highly reactive towards Grignard reagents. The reaction typically involves a double addition of the Grignard reagent. The first equivalent adds to the carbonyl group, and the resulting tetrahedral intermediate collapses, expelling the chloride ion to form a ketone. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup. libretexts.orglibretexts.orgopenstax.org

Esters react similarly to acid chlorides, undergoing a double addition to yield tertiary alcohols where two identical alkyl or aryl groups are introduced from the Grignard reagent. fiveable.me A specific example related to 3-methylthiophene (B123197) derivatives involves the reaction of the corresponding 2-thienyl Grignard reagent with dimethylcarbonate to furnish the methyl ester of 3-methyl-2-thiophenecarboxylic acid. nih.gov

Amides are generally less reactive than esters and acid chlorides. While some Grignard reactions with amides can lead to ketones or amines, iron-catalyzed cross-coupling reactions have been developed that are selective for C-C bond formation without the Grignard reagent adding to the amide carbonyl. nsf.gov The synthesis of amides is often achieved by reacting an amine with a more reactive acid chloride. libretexts.orgopenstax.orghud.ac.uk

Detailed studies on the scope and selectivity of this compound with a broad range of esters, amides, and acid chlorides are not widely reported in the surveyed literature.

Grignard reagents add to the carbon-nitrogen triple bond of nitriles. The initial addition forms an imine magnesium salt, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com This reaction provides a valuable route for the synthesis of ketones where one of the alkyl or aryl groups is derived from the Grignard reagent and the other from the nitrile. The reaction can sometimes be catalyzed by copper(I) salts to improve efficiency. masterorganicchemistry.com

The addition of Grignard reagents to carbon-nitrogen double bonds in imines is a key step in the synthesis of various amines and nitrogen-containing heterocyclic compounds. The diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines has been effectively used in the asymmetric synthesis of important heterocyclic structures like piperidines and pyrrolidines. nih.govbeilstein-journals.org While these general methodologies exist, specific examples detailing the reaction of this compound with nitriles or imines for the synthesis of nitrogen heterocycles are not prominently featured in the reviewed scientific literature.

Cross-Coupling Reactions Catalyzed by Transition Metals

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and Grignard reagents are important nucleophilic partners in several of these transformations.

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. nih.govorganic-chemistry.org This reaction is widely used for the formation of C(sp2)-C(sp2) bonds (e.g., in the synthesis of biaryls) and C(sp2)-C(sp3) bonds.

The Kumada coupling is particularly useful for the synthesis of alkylthiophenes and polythiophenes, which are of interest for their electronic properties. nih.govjcu.edu.au For instance, 2-bromo-3-methylthiophene (B51420) has been used as a substrate in a related Suzuki cross-coupling reaction to produce tris[p-(3-methyl-2-thienyl)phenyl]amine, demonstrating the feasibility of forming C(sp2)-C(sp2) bonds with this thiophene (B33073) scaffold. jcu.edu.au Iron-based catalysts have also been employed for the Kumada coupling of alkyl Grignard reagents with aryl chlorides, offering a more sustainable alternative to palladium or nickel. nih.govnsf.gov

The Kumada-Corriu reaction has also been extended to the formation of C(sp2)-C(sp) bonds through the coupling of Grignard reagents with alkynyl halides, providing a route to substituted alkynes. While the general utility of the Kumada coupling for thiophene derivatives is well-established, specific and detailed studies on the scope of this compound in C(sp2)-C(sp2) and C(sp2)-C(sp) bond formation with a variety of aryl and alkynyl halides would be needed for a comprehensive understanding.

Table 2: Representative Kumada Coupling Reactions

| Grignard Reagent | Electrophile | Catalyst | Product Type | Reference |

| Alkylmagnesium halide | Halothiophene | Ni or Pd complex | Alkylthiophene | jcu.edu.au |

| This compound (hypothetical) | Aryl halide (Ar-X) | Ni or Pd complex | 2-Aryl-3-methylthiophene | organic-chemistry.org |

| This compound (hypothetical) | Alkynyl halide (R-C≡C-X) | Pd complex | 2-(Alkynyl)-3-methylthiophene |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagents by transmetalation with a zinc halide (e.g., ZnCl2). The Negishi coupling is known for its high functional group tolerance and broad scope. orgsyn.orgmit.edu

This methodology is applicable to the synthesis of complex molecules, including those containing heterocyclic moieties. orgsyn.orgnih.gov For the application of this compound in a Negishi coupling, it would first be converted to the corresponding 3-methyl-2-thienylzinc bromide. This organozinc reagent could then be coupled with various thiophene-based electrophiles (e.g., bromothiophenes) to construct oligothiophene structures or other complex heterocyclic systems. While the Negishi coupling is a powerful tool for such transformations, and its compatibility with various functional groups and reactive centers has been demonstrated, nih.gov specific examples employing 3-methyl-2-thienylzinc bromide with thiophene-based substrates are not extensively detailed in the surveyed literature.

Iron-Catalyzed Cross-Couplings as Sustainable Alternatives

The quest for more sustainable chemical processes has led to the exploration of iron-catalyzed cross-coupling reactions as a cost-effective and environmentally benign alternative to methods relying on precious metals like palladium. mpg.debris.ac.uk Iron, being the second most abundant metal in the Earth's crust, offers significant advantages in terms of cost and toxicity. princeton.edu

In the context of Kumada-type cross-couplings, iron catalysts have demonstrated considerable promise. These reactions typically involve the coupling of a Grignard reagent, such as this compound, with an organic halide. bris.ac.uk The development of iron-catalyzed methods for C(sp²)–C(sp³) bond formation is particularly noteworthy. For instance, iron-catalyzed cross-coupling of chlorobenzenesulfonates with alkyl Grignard reagents has been achieved with high efficiency. nih.gov These reactions can proceed under mild conditions and exhibit excellent chemoselectivity, even in the presence of sensitive functional groups like sulfonate esters. nih.gov

Mechanistic studies suggest that the active catalyst in these reactions can be an Fe(-II) species, formed in situ from the reaction of an iron salt with the Grignard reagent. princeton.edu The catalytic cycle is thought to involve oxidative addition, transmetalation, and reductive elimination steps, similar to palladium-catalyzed processes. However, the specific intermediates and pathways can differ. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) has been shown to be crucial in some cases, suppressing side reactions and improving yields. nih.gov

While significant progress has been made, a deeper understanding of the reaction mechanisms is still needed to further optimize these sustainable alternatives. bris.ac.uk Recent research has begun to question the universal sustainability benefits of simply replacing palladium with nickel or iron without a full life-cycle assessment. chemistryworld.com Nevertheless, the potential of iron-catalyzed cross-couplings to provide greener synthetic routes remains a vibrant area of research.

Explorations of Other Palladium and Nickel Catalyzed Systems

Beyond the foundational Kumada-Corriu coupling, extensive research has been dedicated to exploring a wider range of palladium and nickel-catalyzed systems for reactions involving this compound. wikipedia.orgorganic-chemistry.org These explorations aim to enhance reaction efficiency, broaden the substrate scope, and improve functional group tolerance. arkat-usa.orgthieme-connect.de

Palladium-Catalyzed Systems:

Palladium catalysts, often in the form of palladium nanoparticles (PdNPs) or complexes with specific phosphine (B1218219) ligands, are highly effective for various cross-coupling reactions. mdpi.comresearchgate.net The use of PdNPs is particularly attractive due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and the potential for catalyst recycling. mdpi.comresearchgate.net For instance, palladium-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with arylboronic acids provides a convenient route to thienyl ketones. researchgate.net

In some cases, additives like zinc halides can mediate palladium-catalyzed cross-couplings of Grignard reagents with aryl bromides, leading to improved yields. organic-chemistry.org The development of specialized ligands, such as Buchwald-type phosphines, has been instrumental in expanding the scope of these reactions to include challenging substrates like unprotected bromoanilines. nih.gov

Nickel-Catalyzed Systems:

Nickel catalysts have emerged as a more economical alternative to palladium for many cross-coupling reactions. mpg.denih.gov They have been successfully employed in the Kumada coupling of Grignard reagents with a variety of organic halides, including aryl, heteroaryl, and vinyl chlorides. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in nickel-catalyzed Kumada cross-couplings of tertiary alkylmagnesium halides with aryl bromides. nih.govrhhz.net

Ligand-free nickel-catalyzed systems have also been developed, offering a simpler and more cost-effective approach. rhhz.net These reactions can provide good to excellent yields of the desired cross-coupling products with good functional group compatibility. rhhz.net Mechanistic studies in these systems sometimes point towards a Ni(I)-Ni(III) catalytic cycle. rhhz.net

The table below summarizes some of the explored palladium and nickel-catalyzed systems for cross-coupling reactions relevant to this compound.

| Catalyst System | Coupling Partners | Key Features |

| Pd Nanoparticles | Grignard Reagents & Organic Halides | High activity, potential for recyclability. mdpi.comresearchgate.net |

| Pd(OAc)₂ / Phosphine Ligand | 3-Methylthiophene-2-carbonyl chloride & Arylboronic acids | Synthesis of thienyl ketones. researchgate.net |

| Pd₂ (dba)₃ / Buchwald-type Ligand | Grignard Reagents & Bromoanilines | Tolerates unprotected amines. nih.gov |

| NiCl₂ / NHC Ligand | Tertiary Alkylmagnesium Halides & Aryl Bromides | Forms aryl-substituted quaternary centers. nih.gov |

| Ligand-free NiCl₂ | Tertiary Alkyl Grignard Reagents & Aryl Bromides | Simple, cost-effective, good functional group tolerance. rhhz.net |

Reactions with Heteroatom Electrophiles (e.g., sulfenylation, silylation)

The reactivity of this compound extends beyond carbon-carbon bond formation to include reactions with various heteroatom electrophiles. These reactions are valuable for introducing functional groups containing sulfur, silicon, and other elements onto the thiophene ring.

Sulfenylation:

Reactions with sulfenylating agents, such as disulfides (RSSR) or sulfenyl chlorides (RSCl), allow for the introduction of a thioether linkage at the 2-position of the 3-methylthiophene core. This transformation is a direct application of the nucleophilic character of the Grignard reagent.

Silylation:

Similarly, silylation can be achieved by reacting this compound with silyl (B83357) halides, most commonly chlorosilanes (R₃SiCl). This reaction provides a straightforward method for the synthesis of 2-silyl-3-methylthiophenes. These silylated thiophenes can serve as versatile intermediates in further synthetic transformations. For example, silylmethyl-substituted porphyrins have been synthesized via a palladium-catalyzed Kumada cross-coupling of bromoporphyrin substrates with silylmethyl Grignard reagents. arkat-usa.org

Chemo-, Regio-, and Stereochemical Control in Complex Transformations

Achieving high levels of chemo-, regio-, and stereoselectivity is a central challenge in organic synthesis, particularly when dealing with complex molecules. The strategic use of this compound in catalyzed cross-coupling reactions allows for precise control over these aspects.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of cross-coupling reactions, this is often a significant challenge when substrates contain multiple reactive sites. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction to the desired site. For example, in the Kumada-Corriu cross-coupling, careful selection of the nickel or palladium catalyst can allow for the selective coupling of an aryl halide in the presence of other functional groups that might otherwise react with the Grignard reagent. organic-chemistry.org

Regioselectivity:

Regioselectivity is the control of the position at which a reaction occurs. With this compound, the Grignard reagent is formed regioselectively at the 2-position of the thiophene ring. This inherent regioselectivity is carried through to subsequent cross-coupling reactions, ensuring that the new bond is formed at this specific position.

Stereochemical Control:

Stereochemical control, the control of the three-dimensional arrangement of atoms, is critical in the synthesis of chiral molecules. In certain cross-coupling reactions, it is possible to control the stereochemistry of the product. For instance, nickel-catalyzed cross-coupling reactions of racemic α-bromo ketones with aryl Grignard reagents can proceed with high stereoselectivity when a chiral ligand is used. While specific examples involving this compound are not detailed in the provided search results, the general principles of asymmetric catalysis are applicable.

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of reactions involving this compound is fundamental to optimizing existing synthetic methods and developing new transformations. dtu.dkacs.org Mechanistic studies often employ a combination of kinetic analysis and spectroscopic techniques to identify reaction intermediates and map out reaction pathways.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide quantitative information about reaction rates and how they are influenced by the concentrations of reactants, catalysts, and other species. This data is crucial for proposing and validating reaction mechanisms. For Grignard reactions, kinetic analysis can help to distinguish between different potential pathways, such as polar (concerted) and single-electron transfer (SET) mechanisms. dtu.dk

The rate of bromine-magnesium exchange reactions, a key step in the formation of Grignard reagents, has been studied for various heteroaryl bromides. rsc.orgresearchgate.net These studies have shown that the reactivity of the heteroaryl bromide is significantly influenced by the nature of the heterocycle and the position of the bromine atom. rsc.org For instance, 2-bromothiophene (B119243) is considerably more reactive than 3-bromothiophene (B43185) in these exchange reactions. rsc.org

Spectroscopic Probing of Intermediates (e.g., in-situ NMR)

Spectroscopic techniques are invaluable tools for directly observing the species present in a reaction mixture, including transient intermediates that may not be isolable.

In-situ NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. In-situ NMR involves monitoring a reaction as it proceeds directly within the NMR spectrometer. This allows for the real-time observation of reactants being consumed and products and intermediates being formed. rsc.org For Grignard reagents, proton NMR spectra can provide information about the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. rsc.org

Other Spectroscopic Techniques:

In addition to NMR, other in-situ spectroscopic methods are employed to study reaction mechanisms. For example, ReactIR (in-situ Fourier Transform Infrared spectroscopy) can be used to track the concentration of reactants and products by monitoring their characteristic infrared absorptions. mt.com For iron-catalyzed cross-coupling reactions, Mössbauer spectroscopy has been used to identify the iron species present during catalysis. nih.gov

The table below provides an overview of the mechanistic studies discussed.

| Study Area | Techniques | Key Findings |

| Kinetic Studies | Reaction rate analysis | The rate of bromine-magnesium exchange is dependent on the heteroaryl structure. rsc.org |

| Reaction Pathway Analysis | Kinetic modeling, product analysis | Distinguishes between polar and SET mechanisms in Grignard reactions. dtu.dk |

| In-situ NMR Spectroscopy | ¹H NMR, ¹³C NMR | Provides information on the Schlenk equilibrium and the structure of intermediates. rsc.org |

| In-situ FTIR Spectroscopy (ReactIR) | Infrared spectroscopy | Tracks the concentration of species in real-time to monitor reaction progress. mt.com |

| Mössbauer Spectroscopy | Mössbauer spectroscopy | Identifies the oxidation state and coordination environment of iron in catalytic intermediates. nih.gov |

Theoretical Chemistry Approaches (e.g., DFT Calculations of Transition States, Molecular Orbital Analysis)

Theoretical chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, transition states, and reactivity patterns of organometallic compounds like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, general principles derived from theoretical investigations of Grignard reagents, including thienyl derivatives, offer significant insights. Density Functional Theory (DFT) has emerged as a particularly valuable method for these explorations. mdpi.com

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving Grignard reagents. This allows for the identification and characterization of transition state structures, which are crucial for understanding reaction kinetics and selectivity. For instance, in the context of Grignard additions to carbonyl compounds, DFT studies have been used to model the transition states for both polar (nucleophilic addition) and single-electron transfer (SET) mechanisms. colab.wsnih.gov These calculations can reveal the geometric arrangement of the atoms at the highest point of the energy barrier and compute the activation energy, providing a quantitative measure of the reaction's feasibility.

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, offers a deeper understanding of the electronic factors governing reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. mdpi.com For a Grignard reagent like this compound, the HOMO is typically localized on the carbon atom bonded to magnesium, reflecting the nucleophilic character of the reagent. The energy of the HOMO is indicative of its electron-donating ability; a higher HOMO energy suggests greater reactivity towards electrophiles. mdpi.com

Conversely, the LUMO of the electrophilic reaction partner determines its electron-accepting ability. The interaction between the HOMO of the Grignard reagent and the LUMO of the substrate is a key factor in the chemical reaction. Computational studies on thiophene derivatives have shown how substituent effects can modulate the energies and distributions of these frontier orbitals. mdpi.com

Furthermore, theoretical models for Grignard reactions have evolved to incorporate greater complexity, such as the explicit inclusion of solvent molecules (e.g., THF) and the consideration of the Schlenk equilibrium, where dimeric and monomeric forms of the Grignard reagent coexist. colab.wsresearchgate.netchemrxiv.org These more sophisticated models provide a more accurate picture of the reaction environment and have shown that dimeric Grignard species can exhibit different reactivity compared to their monomeric counterparts. researchgate.net

Table 1: Illustrative Data from Theoretical Studies of Grignard Reactions

The following table presents the type of data that would be generated from DFT calculations on the reaction of a thienyl Grignard reagent with a generic electrophile (e.g., a ketone). The values are representative and intended for illustrative purposes.

| Parameter | Description | Representative Value |

| ΔE‡ (Polar) | Activation energy for the polar (nucleophilic addition) transition state. | 15-20 kcal/mol |

| ΔE‡ (SET) | Activation energy for the single-electron transfer (SET) transition state. | 20-25 kcal/mol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital of the Grignard reagent. | -2.5 to -3.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital of the ketone. | -0.5 to -1.5 eV |

| C-Mg Bond Length (GS) | Carbon-Magnesium bond length in the ground state of the Grignard reagent. | ~2.15 Å |

| C-C Bond Length (TS) | Forming Carbon-Carbon bond length in the polar transition state. | ~2.20 Å |

| Mg-O Bond Length (TS) | Forming Magnesium-Oxygen bond length in the polar transition state. | ~2.05 Å |

Note: The values in this table are hypothetical and serve to illustrate the outputs of theoretical chemistry studies on Grignard reactions.

Advanced Characterization Techniques and Structural Insights Beyond Basic Properties

Multi-Nuclear NMR Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules in solution. For Grignard reagents, which can exist in complex equilibria (the Schlenk equilibrium) involving various monomeric and dimeric species, multi-nuclear NMR provides invaluable insights. caltech.edu This includes the study of ¹H, ¹³C, and even ²⁵Mg nuclei, where applicable.

The dynamic nature of Grignard reagents, involving the rapid exchange of the magnesium moiety between different organic groups or solvent molecules, can also be studied using variable temperature NMR. caltech.edu Such studies can provide information on the activation energies of these exchange processes and the predominant species in solution under different conditions. For instance, studies on similar allylic Grignard reagents have demonstrated the existence of mobile tautomeric exchanges of magnesium between different positions. caltech.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Methyl-2-thienylmagnesium bromide in THF

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Methyl (CH₃) | 2.0 - 2.5 | Shift influenced by the electron-donating nature of the methyl group and the C-Mg bond. |

| Thiophene (B33073) Ring (H4, H5) | 6.0 - 8.0 | The precise shifts of the ring protons are sensitive to the solvent and the position of the MgBr moiety. | |

| ¹³C | Methyl (CH₃) | 15 - 25 | Typical range for a methyl group attached to an aromatic ring. |

| Thiophene Ring (C2) | 160 - 180 | The carbon directly bonded to magnesium is expected to be significantly shifted. | |

| Thiophene Ring (C3, C4, C5) | 120 - 140 | Shifts will vary depending on the substitution pattern and electronic effects. |

Note: These are estimated ranges and actual values can vary based on experimental conditions.

X-ray Diffraction Analysis of Related Organometallic Complexes (if applicable for structural motifs)

Due to the highly reactive and often unstable nature of Grignard reagents, obtaining single crystals suitable for X-ray diffraction analysis is challenging. However, the crystal structures of related organomagnesium complexes and adducts provide critical insights into the probable structural motifs of this compound.

Studies on various Grignard reagents have revealed that the magnesium center is typically tetrahedrally coordinated. wisc.edu In ethereal solutions like tetrahydrofuran (B95107) (THF), the magnesium atom is coordinated to the organic group (the thienyl ring in this case), the bromine atom, and two solvent molecules. wisc.edu

Furthermore, Grignard reagents can form dimeric structures, especially at higher concentrations. In these dimers, the halide atoms often act as bridging ligands between two magnesium centers. hw.ac.ukmdpi.com For this compound, a plausible dimeric structure would involve two magnesium atoms bridged by two bromine atoms, with each magnesium also coordinated to a 3-methyl-2-thienyl group and a THF molecule. The study of magnesium complexes with thiopyridyl scorpionate ligands has also shown the formation of dimeric structures with bridging halides. hw.ac.ukmdpi.com

Table 2: Common Structural Motifs in Grignard Reagents from X-ray Diffraction Studies

| Structural Feature | Description | Example |

| Monomeric Species | Tetrahedral coordination around the Mg atom, typically involving the organic group, the halide, and two solvent molecules (e.g., THF). | [C₂H₅MgBr·2(C₂H₅)₂O] wisc.edu |

| Dimeric Species | Two Mg centers bridged by two halide atoms. Each Mg is also coordinated to an organic group and a solvent molecule. | [{Mg(Tptm)(µ-X)}₂] (where Tptm is a thiopyridyl ligand and X is a halide) hw.ac.ukmdpi.com |

| Schlenk Equilibrium | An equilibrium in solution between the monomeric Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. | 2 RMgX ⇌ R₂Mg + MgX₂ |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the progress of reactions involving Grignard reagents and for identifying the products and intermediates formed. Techniques like Electrospray Ionization (ESI) and Cold-Spray Ionization (CSI) are particularly useful for analyzing reactive organometallic species that are thermally labile. amazonaws.comnih.gov

In the context of a reaction involving this compound, HRMS can be used to:

Monitor the consumption of starting materials: The disappearance of the signal corresponding to the starting electrophile can be tracked over time.

Detect the formation of the desired product: The appearance of the mass corresponding to the product of the Grignard reaction provides real-time information on the reaction's progress.

Identify reaction intermediates: Transient or unstable intermediates, which are often difficult to isolate, can sometimes be detected and characterized by their exact mass, providing mechanistic insights. bohrium.com For instance, the detection of radical adducts in certain cobalt-catalyzed reactions has supported the involvement of radical pathways. acs.org

Characterize byproducts: HRMS can help in the identification of byproducts, which is crucial for optimizing reaction conditions and improving the yield of the desired product.

The high mass accuracy of HRMS allows for the determination of the elemental composition of the detected ions, which is essential for the unambiguous identification of the species involved in the reaction.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor the progress of a reaction.

For this compound, the FT-IR and Raman spectra would be dominated by the vibrational modes of the 3-methylthiophene (B123197) moiety. The characteristic C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring would be observable. iosrjournals.org The presence of the methyl group would give rise to its own characteristic C-H stretching and bending vibrations.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Thiophene Ring | C-H stretching | 3000 - 3100 | FT-IR, Raman |

| C=C stretching | 1300 - 1550 | FT-IR, Raman iosrjournals.org | |

| C-S stretching | 600 - 800 | FT-IR, Raman iosrjournals.org | |

| Methyl Group | C-H stretching | 2850 - 3000 | FT-IR, Raman |

| Carbon-Magnesium | C-Mg stretching | 300 - 500 | Raman |

The C-Mg bond itself has a characteristic stretching frequency, which is typically weak in the IR spectrum but can often be observed in the Raman spectrum in the low-frequency region (typically below 600 cm⁻¹). Monitoring the appearance of this band can confirm the formation of the Grignard reagent.

During a reaction, vibrational spectroscopy can be used to follow the disappearance of the characteristic bands of the starting materials (e.g., the C=O stretch of a ketone or aldehyde electrophile) and the appearance of new bands corresponding to the product (e.g., the O-H stretch of an alcohol). This makes it a valuable in-situ technique for reaction monitoring. mt.com

Strategic Applications of 3 Methyl 2 Thienylmagnesium Bromide in Target Oriented Synthesis

Construction of Functionalized Thiophene (B33073) Scaffolds

The 3-methyl-2-thienyl moiety is a fundamental unit in numerous functional organic materials and complex molecules. 3-Methyl-2-thienylmagnesium bromide provides a direct and efficient route for the introduction of this scaffold.

This compound is a key monomer precursor for the synthesis of oligothiophenes and polythiophenes, which are classes of conducting polymers with significant applications in materials science. The polymerization of thiophene derivatives can be achieved through various methods, with metal-catalyzed cross-coupling reactions being among the most effective.

One of the prominent methods is the Kumada catalyst-transfer polycondensation (KCTP). rsc.org This chain-growth polymerization mechanism allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity. rsc.org In this process, a nickel catalyst, such as Ni(dppp)Cl2, activates the Grignard reagent, which then polymerizes in a controlled manner. cmu.edumdpi.comresearchgate.net Although the specific polymerization of this compound is a direct application of this well-established method, the general mechanism involves the iterative insertion of the thienyl monomer unit into the nickel-polymer chain bond. The presence of the methyl group at the 3-position of the thiophene ring influences the electronic properties and solubility of the resulting poly(3-methylthiophene).

Another related method is the Grignard Metathesis (GRIM) polymerization. cmu.eduresearchgate.net This method is widely used for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). researchgate.netmagtech.com.cnrsc.org Regioregularity, specifically head-to-tail (HT) coupling, is crucial for achieving high charge carrier mobilities in the resulting polymers. researchgate.net The reaction of a 2,5-dihalo-3-alkylthiophene with a simple Grignard reagent generates a mixture of magnesiated isomers, which are then polymerized using a nickel catalyst to yield highly regioregular P3ATs. researchgate.net this compound can be considered a pre-formed monomer for such polymerizations, leading to the formation of poly(3-methylthiophene).

Table 1: Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Ni(dppp)Cl2, Grignard monomer | Chain-growth mechanism, controlled molecular weight. rsc.org |

The nucleophilic nature of this compound makes it an excellent reagent for introducing the 3-methyl-2-thienyl group onto a variety of molecular frameworks through cross-coupling reactions. thieme-connect.deorganic-chemistry.org This strategy is fundamental for the synthesis of multi-substituted thiophene building blocks, which are precursors for more complex molecules.

By reacting this compound with various electrophiles in the presence of a suitable catalyst (often palladium or nickel-based), a wide range of substituted thiophenes can be prepared. thieme-connect.deorganic-chemistry.org For instance, coupling with aryl halides leads to the formation of 2-aryl-3-methylthiophenes. thieme-connect.de Similarly, reactions with other organohalides, acid chlorides, or other electrophilic partners can be employed to introduce diverse functional groups at the 2-position of the 3-methylthiophene (B123197) core. The versatility of these cross-coupling reactions allows for the creation of a library of thiophene derivatives with tailored electronic and steric properties for specific applications. Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative to palladium-based systems for some applications. bris.ac.uk

Precursors for Advanced Materials Science

Thiophene-containing materials are at the forefront of research in advanced materials due to their unique electronic and optical properties. This compound serves as a crucial starting material for the synthesis of these materials.

Poly(3-alkylthiophene)s (P3ATs), synthesized from precursors like this compound, are benchmark materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). magtech.com.cn The performance of these devices is highly dependent on the properties of the active polymer layer, such as its regioregularity, molecular weight, and solid-state packing. magtech.com.cnrsc.org The methyl group in poly(3-methylthiophene) influences these properties, affecting the material's charge transport characteristics and absorption spectrum.

In the context of OPVs, thiophene derivatives are often used to construct donor-acceptor copolymers. nih.govdntb.gov.ua These copolymers are designed to have a low bandgap to maximize light absorption and facilitate charge separation at the donor-acceptor interface. researchgate.netthieme-connect.de this compound can be used to introduce the electron-donating 3-methylthiophene unit into these copolymer structures through polymerization with an electron-accepting monomer. The ability to precisely control the structure of these copolymers is essential for optimizing the performance of solar cells. nih.gov

Table 2: Applications of Thiophene-Based Polymers in Organic Electronics

| Device | Polymer Type | Role of Thiophene Unit |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Poly(3-alkylthiophene)s | Active semiconductor layer for charge transport. magtech.com.cn |

Thiophene-based materials can exhibit strong fluorescence, making them suitable for applications in luminescent and photonic devices, such as organic light-emitting diodes (OLEDs). researchgate.netrsc.orgrsc.org The emission properties of these materials can be tuned by modifying the substitution pattern on the thiophene ring. researchgate.net The introduction of a methyl group, as in the case of materials derived from this compound, can influence the electronic structure and, consequently, the fluorescence quantum yield and emission wavelength. researchgate.net By incorporating the 3-methylthiophene unit into larger conjugated systems, it is possible to design new materials with tailored photophysical properties for specific photonic applications.

Intermediates in the Synthesis of Biologically Active Molecules

The thiophene ring is a common scaffold in many biologically active compounds and pharmaceuticals. mdpi.comnih.gov Its presence can modulate the pharmacological properties of a molecule. This compound provides a convenient method for introducing the 3-methylthiophene moiety into potential drug candidates.

Pharmaceutical and Agrochemical Lead Compounds

The 3-methyl-2-thienyl moiety is a key structural feature in numerous biologically active compounds. The strategic introduction of this fragment using this compound is a critical step in the synthesis of various lead compounds in both the pharmaceutical and agrochemical sectors.

Substituted thiophenes are integral to the core structures of many pharmaceutical agents due to their ability to act as bioisosteres of benzene (B151609) rings, offering modified physicochemical properties and metabolic profiles. While specific examples of blockbuster drugs synthesized directly from this compound are not extensively detailed in publicly available literature, its application in creating crucial precursors for pharmacologically active scaffolds is well-established. For instance, the thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepine core, which is central to the antipsychotic drug olanzapine (B1677200) and its analogues, can be constructed using methodologies where thienyl Grignard reagents are key intermediates. nih.govgoogle.com The synthesis of novel olanzapine analogues often involves the condensation of a substituted thiophene precursor, which can be derived from Grignard reagents like this compound, with other heterocyclic systems. nih.gov These analogues are explored for potentially improved pharmacological profiles, such as reduced side effects. nih.gov

In the realm of agrochemicals, this compound serves as a precursor for the synthesis of key building blocks for novel insecticides. For example, the preparation of halogenated 2-thiophenecarboxylic acid derivatives, which are essential for a new family of 1,2,4-triazole (B32235) insecticides, can be achieved through the carboxylation of the corresponding thienyl Grignard reagent. This highlights the strategic importance of this compound in constructing the core thiophene structure of these potent agrochemical agents.

The following table outlines representative applications of thienyl Grignard reagents in the synthesis of precursors for bioactive compounds.

| Target Scaffold/Compound Type | Role of Thienyl Grignard Reagent | Potential Application |

| Thieno[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodiazepines | Precursor to the core heterocyclic system | Antipsychotic drugs (e.g., Olanzapine analogues) nih.gov |

| Halogenated 2-Thiophenecarboxylic Acids | Introduction of the thiophene ring prior to carboxylation | 1,2,4-Triazole insecticides |

| Substituted Pyrazolines | Precursor for chalcones in subsequent cycloaddition | Antimicrobial and antifungal agents nih.gov |

Natural Product Analogues and Derivatives

The direct application of this compound in the total synthesis of complex natural products or their close analogues is not extensively reported in the current body of scientific literature. The synthesis of natural products often involves highly specific and sometimes delicate chemical transformations where the reactivity of a Grignard reagent might be too high or lack the required chemoselectivity.

However, the broader class of thienyl Grignard reagents is utilized in the synthesis of fragments that can be incorporated into natural product-like scaffolds. The thiophene ring can be considered a bioisostere for other aromatic or heterocyclic systems found in nature, and its introduction can lead to novel analogues with potentially altered biological activities. While direct examples involving this compound are scarce, the principle of using such organometallic reagents to build up molecular complexity is a cornerstone of synthetic organic chemistry.

Ligand and Catalyst Development in Organometallic Chemistry

The development of novel ligands and catalysts is crucial for advancing organometallic chemistry and its applications in synthesis. Thiophene-containing ligands have garnered significant interest due to the ability of the sulfur atom to coordinate with transition metals, influencing the electronic and steric properties of the resulting catalysts.

While specific instances of ligands synthesized directly from this compound are not frequently highlighted, the reagent can be used to introduce the 3-methyl-2-thienyl group onto a ligand backbone. This can be achieved by reacting the Grignard reagent with an appropriate electrophilic site on a precursor molecule. The resulting thienyl-containing ligand can then be complexed with a variety of transition metals, such as palladium, nickel, or rhodium, to generate catalysts for cross-coupling reactions, hydrogenations, and other important transformations. The methyl group at the 3-position can provide steric bulk, which can influence the selectivity of the catalyzed reaction.

Methodological Contributions to C-C and C-Heteroatom Bond Formations

One of the most significant applications of this compound is its role in the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. As a potent nucleophile, it readily reacts with a wide range of electrophiles.

A prominent example of its utility is in the Kumada cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction involves the coupling of a Grignard reagent with an organic halide, providing a powerful method for the formation of C-C bonds. wikipedia.orgorganic-chemistry.org this compound can be coupled with various aryl, heteroaryl, or vinyl halides to synthesize more complex substituted thiophenes. researchgate.net This methodology is particularly valuable for the synthesis of conjugated polymers like polythiophenes, which have applications in organic electronics. wikipedia.org

The reaction of this compound with various electrophiles is a fundamental transformation in organic synthesis. Some key examples are presented in the table below.

| Electrophile | Product Type | Significance |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols | Introduction of functionalized side chains |

| Carbon Dioxide (CO₂) | Carboxylic Acids | Synthesis of thiophenecarboxylic acids |

| Alkyl Halides | Alkylated Thiophenes | Formation of C(sp²)-C(sp³) bonds |

| Aryl/Vinyl Halides (with catalyst) | Biaryls/Styrenylthiophenes | Kumada Coupling for conjugated systems wikipedia.orgorganic-chemistry.org |

| Isocyanates | Amides | Synthesis of functionalized amide derivatives |

Furthermore, this compound can participate in the formation of C-S bonds through reactions with sulfur electrophiles, although this is less common than its application in C-C bond formation. The versatility of this Grignard reagent in forming a diverse array of chemical bonds underscores its importance as a methodological tool in modern organic synthesis.

Comparative Analysis and Future Perspectives

Comparison of Reactivity and Selectivity with Other Thienyl Grignard Reagents (e.g., 2-Thienylmagnesium bromide)

The reactivity and selectivity of thienyl Grignard reagents are significantly influenced by the position of the magnesium halide on the thiophene (B33073) ring and the presence of substituents. 3-Methyl-2-thienylmagnesium bromide, with its methyl group adjacent to the carbon-magnesium bond, exhibits distinct characteristics compared to its isomer, 2-thienylmagnesium bromide.

The methyl group at the 3-position in this compound introduces steric hindrance around the nucleophilic carbon. This steric bulk can influence the regioselectivity of its reactions with electrophiles, particularly in cases where multiple reaction sites are available on the substrate. For instance, in reactions with sterically demanding ketones, the approach of the Grignard reagent can be more controlled, potentially leading to higher diastereoselectivity compared to the less hindered 2-thienylmagnesium bromide. dalalinstitute.com

In cross-coupling reactions, such as the Kumada-Corriu coupling, the position of the substituent on the thiophene ring plays a crucial role. thieme-connect.de The reactivity of thienyl Grignard reagents in these transformations is influenced by the ease of oxidative addition to the metal catalyst. While both 2- and 3-thienyl Grignard reagents are effective nucleophiles, the specific isomer can affect reaction rates and yields.

It is important to note that the formation of 3-thienyl Grignard reagents, including this compound, can sometimes be more challenging than their 2-substituted counterparts. The direct reaction of 3-bromothiophene (B43185) derivatives with magnesium can be sluggish, and alternative methods like halogen-lithium exchange followed by transmetalation with a magnesium salt, or the use of highly reactive Rieke magnesium, are sometimes employed to achieve efficient preparation. researchgate.net

A comparative table summarizing the general reactivity and selectivity differences is presented below:

| Feature | This compound | 2-Thienylmagnesium bromide |

| Steric Hindrance | Higher due to the adjacent methyl group | Lower |

| Nucleophilicity | Potentially enhanced by the electron-donating methyl group | Standard for a thienyl Grignard |

| Regioselectivity | Can exhibit higher regioselectivity with sterically hindered electrophiles | May show lower regioselectivity in similar contexts |

| Preparation | Can be more challenging to prepare directly | Generally more straightforward to prepare |

Comparative Study with Organolithium and Organozinc Reagents of Thiophene Series

Organolithium and organozinc reagents of the thiophene series offer alternative and sometimes complementary reactivity to thienyl Grignard reagents like this compound.

Organolithium Reagents: Thienyllithium reagents are generally more reactive and more basic than their Grignard counterparts. tutorchase.comreddit.com This heightened reactivity allows them to participate in reactions that may be sluggish or unsuccessful with Grignard reagents, such as the functionalization of less reactive electrophiles. dalalinstitute.com However, their high basicity can also be a drawback, leading to side reactions like deprotonation of acidic protons on the substrate rather than nucleophilic addition. reddit.comlibretexts.org The choice between a Grignard and an organolithium reagent often depends on the specific functional groups present in the reacting molecules. For substrates with sensitive functional groups, the milder nature of Grignard reagents is often preferred.

Organozinc Reagents: Thienylzinc reagents are generally less reactive and less basic than both Grignard and organolithium reagents. nih.gov This lower reactivity translates to a higher functional group tolerance, making them suitable for reactions with substrates bearing esters, ketones, or nitriles, which might be incompatible with the more reactive organometallics. nih.gov Organozinc reagents are particularly valuable in Negishi cross-coupling reactions, where they exhibit excellent chemoselectivity. thieme-connect.de However, the preparation of arylzinc reagents can be challenging due to their potential instability. nih.gov

The following table provides a comparative overview of these organometallic reagents:

| Reagent Type | Reactivity | Basicity | Functional Group Tolerance | Key Applications |

| Thienylmagnesium Halides (Grignard) | Moderate | Moderate | Moderate | Nucleophilic addition, Kumada-Corriu coupling |

| Thienyllithium | High | High | Low | Reactions with unreactive electrophiles |

| Thienylzinc Halides | Low | Low | High | Negishi cross-coupling |

Advantages and Limitations in Specific Synthetic Contexts

The utility of this compound is highly dependent on the specific synthetic application.

Advantages:

Controlled Reactivity: In certain contexts, the steric hindrance provided by the methyl group can be advantageous, leading to improved stereoselectivity in additions to carbonyl compounds. dalalinstitute.com

Versatility in Cross-Coupling: Like other Grignard reagents, it is a competent nucleophile in various transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. thieme-connect.de

Limitations:

Preparation Difficulties: The synthesis of 3-substituted thienyl Grignard reagents can be less straightforward than their 2-substituted isomers. researchgate.net

Steric Hindrance as a Disadvantage: In reactions with highly congested electrophiles, the steric bulk of the reagent might hinder the reaction, leading to lower yields or requiring more forcing conditions.

Functional Group Incompatibility: As with all Grignard reagents, its high reactivity and basicity limit its use with molecules containing acidic protons (e.g., alcohols, amines, carboxylic acids) or certain reducible functional groups. libretexts.org The use of protecting groups is often necessary in such cases.

Emerging Research Areas and Unexplored Reactivities

While Grignard reagents have been a cornerstone of organic synthesis for over a century, research continues to uncover new applications and reactivities. sciencedaily.comnih.gov For this compound, several areas of research are emerging:

Novel Catalytic Systems: The development of new transition metal catalysts, particularly those based on earth-abundant metals like iron, could expand the scope of cross-coupling reactions involving this compound. bris.ac.ukbris.ac.uk

Asymmetric Synthesis: Exploring the use of chiral ligands in conjunction with this compound could lead to the development of new enantioselective transformations.

Flow Chemistry: The application of continuous flow technologies for the in-situ generation and reaction of Grignard reagents offers potential for improved safety, scalability, and reaction control.

Unexplored Electrophiles: Investigating the reactivity of this compound with a wider range of electrophiles, including those that have been traditionally challenging, could lead to the discovery of novel synthetic methodologies.

Sustainable Chemistry Initiatives in Organomagnesium Reagent Utilization

The principles of green chemistry are increasingly being applied to the synthesis and use of organomagnesium reagents. sciencedaily.com Key initiatives include: